molecular formula C10H22ClNO2 B13497566 Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride

Cat. No.: B13497566
M. Wt: 223.74 g/mol
InChI Key: PDPHZFOCKQJNBS-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is an organic compound with a complex structure. It is a derivative of butanoic acid and contains both ester and amine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride typically involves the esterification of butanoic acid followed by the introduction of the amine group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is utilized in several scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the manufacture of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ester and amine groups play crucial roles in these interactions, facilitating binding and subsequent biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is unique due to its combination of ester and amine groups, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

methyl 4-(3-methylbutylamino)butanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2)6-8-11-7-4-5-10(12)13-3;/h9,11H,4-8H2,1-3H3;1H

InChI Key

PDPHZFOCKQJNBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCCC(=O)OC.Cl

Origin of Product

United States

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